Cas no 2893-65-4 (3-(Dimethylamino)butan-1-ol)

3-(Dimethylamino)butan-1-ol is a tertiary amino alcohol with the molecular formula C6H15NO. This compound features both hydroxyl and dimethylamino functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for use as a chiral building block or as a precursor for the preparation of surfactants, corrosion inhibitors, and specialty chemicals. The presence of the dimethylamino group enhances solubility in polar solvents, while the hydroxyl group facilitates further derivatization. The compound is typically handled under controlled conditions due to its reactivity. Its balanced hydrophilicity and lipophilicity make it suitable for formulations requiring tailored solubility properties.
3-(Dimethylamino)butan-1-ol structure
3-(Dimethylamino)butan-1-ol structure
商品名:3-(Dimethylamino)butan-1-ol
CAS番号:2893-65-4
MF:C6H15NO
メガワット:117.1894
MDL:MFCD09971253
CID:255148
PubChem ID:231180

3-(Dimethylamino)butan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(Dimethylamino)butan-1-ol
    • 1-Butanol,3-(dimethylamino)-
    • 3-(Dimethylamino)-1-butanol
    • 1-Butanol,3-(dimethylamino)
    • 3-Dimethylamino-1-hydroxybutan
    • 3-Dimethylamino-butan-1-ol
    • 3-Dimethylamino-butanol-(1)
    • Dimethyl-(4-oxy-butyl-(2))-amin
    • DTXSID90282616
    • NSC-26885
    • A876581
    • 2893-65-4
    • EN300-2934911
    • 3-(Dimethylamino)-1-butanol, AldrichCPR
    • AKOS000321479
    • SCHEMBL9088
    • AKOS016342114
    • MFCD09971253
    • NSC26885
    • LS-01499
    • CS-0215725
    • FT-0678959
    • SB84296
    • BB 0240821
    • 1-Butanol, 3-(dimethylamino)-
    • ALBB-004104
    • DA-18439
    • STK502918
    • MDL: MFCD09971253
    • インチ: InChI=1S/C6H15NO/c1-6(4-5-8)7(2)3/h6,8H,4-5H2,1-3H3
    • InChIKey: QTTKJYGPXLCJNF-UHFFFAOYSA-N
    • ほほえんだ: CC(CCO)N(C)C

計算された属性

  • せいみつぶんしりょう: 117.11500
  • どういたいしつりょう: 117.115
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 54.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 23.5A^2

じっけんとくせい

  • 密度みつど: 0.883
  • ふってん: 169.7°C at 760 mmHg
  • フラッシュポイント: 48.3°C
  • 屈折率: 1.441
  • PSA: 23.47000
  • LogP: 0.31890

3-(Dimethylamino)butan-1-ol セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: 26
  • 危険レベル:IRRITANT

3-(Dimethylamino)butan-1-ol 税関データ

  • 税関コード:2922199090
  • 税関データ:

    中国税関コード:

    2922199090

    概要:

    2922199090。他のアミノアルコール及びそのエーテル、エステル及びその塩(酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922199090.1種以上の酸素官能基を含むアミノアルコール以外のアミノアルコール、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(Dimethylamino)butan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B401823-1g
3-(dimethylamino)butan-1-ol
2893-65-4
1g
$ 230.00 2022-06-07
Chemenu
CM115179-1g
3-(dimethylamino)butan-1-ol
2893-65-4 95%
1g
$*** 2023-03-29
abcr
AB266768-1 g
3-(Dimethylamino)-1-butanol
2893-65-4
1g
€289.80 2023-04-26
abcr
AB266768-250 mg
3-(Dimethylamino)-1-butanol
2893-65-4
250mg
€193.50 2023-04-26
eNovation Chemicals LLC
Y1236064-5g
1-Butanol, 3-(dimethylamino)-
2893-65-4 95%
5g
$930 2024-06-07
Enamine
EN300-2934911-0.1g
3-(dimethylamino)butan-1-ol
2893-65-4 95.0%
0.1g
$60.0 2025-03-19
Enamine
EN300-2934911-10.0g
3-(dimethylamino)butan-1-ol
2893-65-4 95.0%
10.0g
$675.0 2025-03-19
Enamine
EN300-2934911-0.25g
3-(dimethylamino)butan-1-ol
2893-65-4 95.0%
0.25g
$85.0 2025-03-19
Enamine
EN300-2934911-2.5g
3-(dimethylamino)butan-1-ol
2893-65-4 95.0%
2.5g
$266.0 2025-03-19
abcr
AB266768-5g
3-(Dimethylamino)-1-butanol; .
2893-65-4
5g
€1045.70 2025-02-17

3-(Dimethylamino)butan-1-ol 関連文献

3-(Dimethylamino)butan-1-olに関する追加情報

Introduction to 3-(Dimethylamino)butan-1-ol (CAS No. 2893-65-4)

3-(Dimethylamino)butan-1-ol, with the chemical formula C₆H₁₅NO, is a significant compound in the field of pharmaceutical and chemical research. This alcoholic amine is widely recognized for its utility in the synthesis of various bioactive molecules. The compound's unique structural properties, characterized by a dimethylamino group attached to a butan-1-ol backbone, make it a valuable intermediate in organic synthesis and drug development.

The CAS No. 2893-65-4 identifier ensures precise identification and classification of this chemical within scientific databases and literature. Its molecular structure allows for diverse functionalization, making it a versatile building block in medicinal chemistry. Recent advancements in synthetic methodologies have highlighted its role in the preparation of novel therapeutic agents, particularly in the realm of central nervous system (CNS) drugs and enzyme inhibitors.

Recent studies have demonstrated the potential of 3-(Dimethylamino)butan-1-ol as a precursor in the development of neuroprotective agents. Researchers have explored its derivatives as candidates for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The dimethylamino moiety contributes to enhanced blood-brain barrier penetration, a critical factor for CNS drug delivery systems. This property has been leveraged in designing prodrugs that release active compounds within the brain.

In addition to its applications in CNS drug development, 3-(Dimethylamino)butan-1-ol has been investigated for its role in antimicrobial and anti-inflammatory therapies. Its structural framework allows for interactions with biological targets involved in infection and inflammation pathways. For instance, derivatives of this compound have shown promising activity against Gram-positive bacteria, suggesting potential applications in antibiotic formulations. The alcoholic amine functionality also facilitates hydrogen bonding interactions, enhancing binding affinity to biological receptors.

The compound's synthesis involves multi-step organic reactions, often starting from readily available precursors such as butan-1-al or butan-1-yield alcohol. Catalytic hydrogenation or nucleophilic substitution reactions are commonly employed to introduce the dimethylamino group. Advanced techniques like asymmetric synthesis have been explored to achieve enantioselective production, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.

From a regulatory perspective, 3-(Dimethylamino)butan-1-ol is classified as a non-controlled chemical substance, facilitating its use in research and industrial applications without stringent regulatory hurdles. However, adherence to good laboratory practices (GLP) and safety protocols is essential during handling and storage to ensure workplace safety and prevent contamination.

The growing interest in green chemistry has prompted researchers to develop sustainable synthetic routes for 3-(Dimethylamino)butan-1-ol. Solvent-free reactions and catalytic systems that minimize waste generation are being actively investigated. These efforts align with global initiatives to promote environmentally friendly chemical processes, reducing the ecological footprint of pharmaceutical manufacturing.

Future research directions may focus on exploring novel derivatives of 3-(Dimethylamino)butan-1-ol with enhanced pharmacological properties. Computational modeling and high-throughput screening techniques are expected to play pivotal roles in identifying optimized analogs with improved efficacy and reduced side effects. The integration of artificial intelligence (AI) tools in drug discovery is likely to accelerate the development pipeline for this compound and its derivatives.

In conclusion, 3-(Dimethylamino)butan-1-ol (CAS No. 2893-65-4) remains a cornerstone in pharmaceutical chemistry due to its structural versatility and functional utility. Its applications span across multiple therapeutic areas, particularly neurology and infectious diseases. As synthetic methodologies continue to evolve, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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